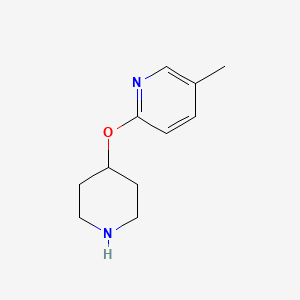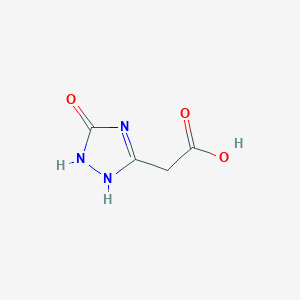
5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: is a heterocyclic organic compound It features a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves multi-step organic reactions. One common approach is:
Nitration: Starting with 5-bromo-2-hydroxypyridine, the compound undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Protection: The hydroxyl group is then protected by converting it into a tetrahydro-2H-pyran-4-ylmethoxy group using tetrahydropyran and an acid catalyst.
Substitution: Finally, the protected intermediate is subjected to bromination to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and bromination steps to ensure consistent quality and yield.
化学反応の分析
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like stannous chloride.
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Protection/Deprotection: The tetrahydro-2H-pyran-4-ylmethoxy group can be removed under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions:
Reducing Agents: Stannous chloride for reduction of the nitro group.
Nucleophiles: Sodium methoxide or other nucleophiles for substitution reactions.
Acid Catalysts: Hydrochloric acid for deprotection of the tetrahydro-2H-pyran-4-ylmethoxy group.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
科学的研究の応用
Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: : Research is ongoing into its use as a building block for drugs targeting specific biological pathways.
Industry: : It is used in the development of materials with specific electronic properties, such as organic semiconductors.
作用機序
The mechanism of action of 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom and tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s binding affinity and specificity.
類似化合物との比較
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethoxy group.
5-Bromo-3-nitro-2-methoxypyridine: Similar but with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.
Uniqueness: The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine provides unique steric and electronic properties, making it distinct from other similar compounds. This can result in different reactivity and binding characteristics, which are valuable in the design of specific inhibitors or materials.
特性
IUPAC Name |
5-bromo-3-nitro-2-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c12-9-5-10(14(15)16)11(13-6-9)18-7-8-1-3-17-4-2-8/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMFXXFYLIZHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B7869473.png)
![N-[(quinolin-4-yl)methyl]cyclopentanamine](/img/structure/B7869481.png)








